molecular formula C16H18N2O4 B5679554 5-morpholin-4-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester

5-morpholin-4-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester

Cat. No.: B5679554
M. Wt: 302.32 g/mol
InChI Key: NYDLPFOLYIOTGJ-UHFFFAOYSA-N
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Description

5-morpholin-4-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a morpholine ring, a phenyl group, and an oxazole ring, which are connected through a carboxylic acid ethyl ester functional group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with in the body. Without this information, it’s not possible to provide a detailed analysis of the compound’s mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s not possible to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research and development involving this compound would depend on its intended use and the results of preliminary studies. Potential areas of interest might include exploring its reactivity, optimizing its synthesis, or investigating its potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-morpholin-4-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted oxazole with a morpholine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents and solvents is also optimized to ensure cost-effectiveness and environmental safety .

Chemical Reactions Analysis

Types of Reactions

5-morpholin-4-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

5-morpholin-4-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-morpholin-4-yl-2-phenyl-oxazole-4-carboxylic acid: Lacks the ethyl ester group but shares similar structural features.

    2-phenyl-oxazole-4-carboxylic acid ethyl ester: Lacks the morpholine ring but retains the oxazole and ester functionalities.

    5-morpholin-4-yl-oxazole-4-carboxylic acid ethyl ester: Lacks the phenyl group but includes the morpholine and ester functionalities.

Uniqueness

The uniqueness of 5-morpholin-4-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester lies in its combination of structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 5-morpholin-4-yl-2-phenyl-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-2-21-16(19)13-15(18-8-10-20-11-9-18)22-14(17-13)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDLPFOLYIOTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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